molecular formula C9H13Li B6307257 Lithium tert-butylcyclopentadienide CAS No. 50356-03-1

Lithium tert-butylcyclopentadienide

Cat. No.: B6307257
CAS No.: 50356-03-1
M. Wt: 128.2 g/mol
InChI Key: JPXWDGHNZTWBHY-UHFFFAOYSA-N
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Description

Lithium tert-butylcyclopentadienide is an organolithium compound with the chemical formula C₉H₁₃Li . It is a white to off-white powder that is highly reactive and used primarily in organic synthesis. This compound is known for its utility as a strong base and nucleophile in various chemical reactions .

Mechanism of Action

The mechanism of action of lithium tert-butylcyclopentadienide involves its role as a nucleophile and base. It can donate electrons to electrophiles, forming new bonds and facilitating various chemical transformations. The molecular targets and pathways involved include:

Properties

IUPAC Name

lithium;5-tert-butylcyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXWDGHNZTWBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)[C-]1C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50356-03-1
Record name Lithium tert-butylcyclopentadienide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.18 g (39.4 mmol) 6,6-dimethylfulvene in 80 mL diethylether at 0° C. were added 22.9 mL of a 1.72M (39.4 mmol) methyl lithium solution in ether. The resulting slurry was stirred several days, then filtered, washed with pentane and dried under vacuum.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
39.4 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tert-butylcyclopentadienide
Reactant of Route 2
Lithium tert-butylcyclopentadienide
Reactant of Route 3
Lithium tert-butylcyclopentadienide
Reactant of Route 4
Lithium tert-butylcyclopentadienide
Reactant of Route 5
Lithium tert-butylcyclopentadienide
Reactant of Route 6
Lithium tert-butylcyclopentadienide

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